molecular formula C5H7N B046729 1-Methylpyrrole CAS No. 96-54-8

1-Methylpyrrole

Cat. No. B046729
CAS RN: 96-54-8
M. Wt: 81.12 g/mol
InChI Key: OXHNLMTVIGZXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Methylpyrrole derivatives involves various methodologies. For example, the preparation of 1-Methylpyrrol-2-yl derivatives of cyclic phosphazenes illustrates a method of attaching 1-Methylpyrrole to phosphazene rings, offering insights into conjugative interactions and structural peculiarities (Sharma et al., 1982).

Molecular Structure Analysis

The molecular structure of 1-Methylpyrrole and its derivatives can be intricate, showcasing a variety of bonding patterns and geometrical configurations. The crystal and molecular structure of 1-methylpyrrol-2-ylheptafluorocyclotetraphosphazene provides an example of how these molecules can be structured, revealing nearly planar rings and specific bond lengths that underscore the molecular complexity of these compounds (Sharma et al., 1982).

Chemical Reactions and Properties

1-Methylpyrrole undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, the creation of sulfur derivatives showcases the compound's ability to engage in reactions that introduce new functional groups, altering its chemical behavior and applications (Gronowitz & Kada, 1984).

Physical Properties Analysis

The electrical conduction properties of poly(oligo(1-methylpyrrol-2-yl)squaraine)s highlight the physical properties of 1-Methylpyrrole derivatives. These materials' conductive capabilities and their dependence on molecular structure and solid-state packing provide valuable insights into the physical aspects of these compounds (Lynch, Geissler, & Byriel, 2001).

Chemical Properties Analysis

The chemical properties of 1-Methylpyrrole derivatives are influenced by their molecular structure and the nature of substituted groups. For instance, the electrochemical synthesis and characterization of polypyrrole in ionic liquids demonstrate how modifications in the chemical environment can affect the polymerization and properties of 1-Methylpyrrole-based conducting polymers, providing insights into their chemical behavior and potential applications (Pringle et al., 2004).

Scientific Research Applications

  • Preparation of Sulfones and Derivatives : 1-Methylpyrrole is used in chemical reactions to prepare sulfones and 5-phenylthio derivatives (Gronowitz & Kada, 1984).

  • Component in Synthesized Heterocycles : It serves as a key component in the synthesized and characterized heterocycle-based azine/azinium-(π-bridge)-pyrrole systems, which are relevant in the study of chromophoric and self-assembled thin-film properties (Facchetti et al., 2002).

  • Activator in Polymerization : N-methylpyrrole reacts with B(C6F5)3 to produce zwitterionic species with restricted rotation, serving as efficient activators for the polymerization of ethylene (Focante et al., 2004).

  • Antioxidative Effect : It demonstrates significant antioxidative effects when found in heated corn oil and glycine, comparable to alpha-tocopherol (Macku & Shibamoto, 1991).

  • Formation of Ketones : 1-Methylpyrrole can react with acyl chlorides in an ionic liquid to form ketones with satisfactory yield and recyclability (Su et al., 2005).

  • Isomerization Reactions : It undergoes homogeneous first-order isomerization at high temperatures, yielding 2-methylpyrrole and 3-methylpyrrole (Jacobson et al., 1958).

  • Interactions with Cyclic Phosphazenes : 1-Methylpyrrole with heptafluorocyclotetraphosphazenyl groups shows conjugative interactions with cyclic phosphazenes, affecting their structure and function (Sharma et al., 1982).

  • Photochemical and Photophysical Pathways : The photochemical and photophysical pathways in N-methylpyrrole are governed by the presence of * excitations on X-H bonds, relevant for complex systems like DNA nucleotides (Blancafort et al., 2016).

  • Binding Configurations : N-methylpyrrole binds to Si(111)-77 in multiple adsorption configurations, demonstrating direct interaction between C=C bonds and Si(111)-77 (Tao et al., 2003).

  • Formation of Oligomers : It can form oligomers at an electrified liquid/liquid interface, particularly 1-methylpyrrole and 1-phenylpyrrole oligomers (Cunnane & Evans, 1998).

Safety And Hazards

1-Methylpyrrole is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, using personal protective equipment and adequate ventilation .

properties

IUPAC Name

1-methylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHNLMTVIGZXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72945-66-5
Record name Poly(N-methylpyrrole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72945-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3052648
Record name 1-Methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Hawley] Bright yellow liquid; [Ullmann]
Record name N-Methylpyrrole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8389
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

The Guide in the Emergency Response Guidebook is for "Flammable liquid, n.o.s." 112-113 °C, 112.00 to 113.00 °C. @ 760.00 mm Hg
Record name N-Methylpyrrole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8389
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-Methylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

16 °C
Record name N-Methylpyrrole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8389
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

21.4 [mmHg]
Record name N-Methylpyrrole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8389
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1-Methylpyrrole

CAS RN

96-54-8
Record name 1-Methylpyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrole, 1-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5GPN98ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Methylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-57.00 °C. @ 760.00 mm Hg
Record name 1-Methylpyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpyrrole
Reactant of Route 2
Reactant of Route 2
1-Methylpyrrole
Reactant of Route 3
1-Methylpyrrole
Reactant of Route 4
1-Methylpyrrole
Reactant of Route 5
Reactant of Route 5
1-Methylpyrrole
Reactant of Route 6
Reactant of Route 6
1-Methylpyrrole

Citations

For This Compound
2,840
Citations
RD Chirico, AF Kazakov - The Journal of Chemical Thermodynamics, 2018 - Elsevier
… Vapor pressures for pyrrole and 1-methylpyrrole used in this research were those measured in the Bartlesville Thermodynamics Laboratory (Table 5), also with comparative ebulliometry…
Number of citations: 9 www.sciencedirect.com
HJ Anderson - Canadian Journal of Chemistry, 1957 - cdnsciencepub.com
… on 1-methylpyrrole (I) the simplest homologue not possessing the reactive hydrogen. 1-Methylpyrrole … , while that of 1-methylpyrrole is where one might predict it to be. Like thiophene, …
Number of citations: 53 cdnsciencepub.com
JR Carson, DN McKinstry, S Wong - Journal of Medicinal …, 1971 - ACS Publications
In a discussion of structure-activity relationships of indomethacin (I) and its analogs, TY Shen proposed a “receptor site” for antiinflammatory activity for these compounds1 having an …
Number of citations: 58 pubs.acs.org
DA SHIRLEY, BH GROSS… - The Journal of Organic …, 1955 - ACS Publications
… When 1-methylpyrrole was treated with a slight excess of n-butyllithium, followed by … on 1-methylpyrrole. The structures of the two acids obtained from the metalation of 1-methylpyrrole …
Number of citations: 92 pubs.acs.org
IA Jacobson Jr, HH Heady… - The Journal of Physical …, 1958 - ACS Publications
… Kinetics of the isomerizationof 1-methylpyrrole were determined for the temperature range of 475 to 575. All calculations were based on the disappearance of 1-methylpyrrole. A plot …
Number of citations: 34 pubs.acs.org
HM Al-Matar, AY Adam, KD Khalil, MH Elnagdi - Arkivoc, 2012 - arkat-usa.org
… 2-Cyanoacetyl-1-methylpyrrole 1 was prepared using a modification of a published procedures15 where only 1-methylpyrrole, cyanoacetic acid, and acetic anhydride were heated …
Number of citations: 12 www.arkat-usa.org
LR Domingo, MT Picher… - The Journal of Organic …, 1998 - ACS Publications
… cycloaddition reaction of DMAD to 1-methylpyrrole. The following conclusions can be drawn from the results reported in this study: (i) For the reaction of 1-methylpyrrole with DMAD, two …
Number of citations: 57 pubs.acs.org
J Valença, DNS Rodrigues, PR Olivato… - Journal of Molecular …, 2018 - Elsevier
… IR spectra of 2-(-2′-chloroacetyl)-1-methylpyrrole (1) showing the carbonyl stretching band in n-hexane (a), carbon tetrachloride [fundamental (b) and first overtone (c)], chloroform (d), …
Number of citations: 4 www.sciencedirect.com
AJ Carpenter, DJ Chadwick - The Journal of Organic Chemistry, 1985 - ACS Publications
… furan, thiophene, and 1-methylpyrrole are explored, and optimum … metalation of furan, 1-methylpyrrole, and thiophene bearing the 4… Furthermore, in the 1-methylpyrrole case, 1 2 3high ß-…
Number of citations: 67 pubs.acs.org
R Premkumar, S Hussain, ND Jayram… - Journal of Molecular …, 2022 - Elsevier
In the present investigation, the conformational analysis was carried out to predict the most stable molecular structure of the 1-Methylpyrrole-2-carbonyl chloride (MPCC) molecule. …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.